2-Bromo-4-(propan-2-yloxymethyl)furan
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Overview
Description
2-Bromo-4-(propan-2-yloxymethyl)furan is a heterocyclic organic compound characterized by a furan ring substituted with a bromine atom and a propan-2-yloxymethyl group. Furans are known for their aromatic properties and are widely used in various chemical and pharmaceutical applications due to their unique structural features .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(propan-2-yloxymethyl)furan typically involves the bromination of 4-(propan-2-yloxymethyl)furan. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and ensuring high purity of the final product .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The furan ring can be oxidized to form furan-2,5-diones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the furan ring can lead to the formation of dihydrofuran derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Major Products Formed:
Scientific Research Applications
2-Bromo-4-(propan-2-yloxymethyl)furan has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-4-(propan-2-yloxymethyl)furan largely depends on its interaction with biological targets. The bromine atom and the furan ring can participate in various biochemical interactions, potentially inhibiting enzymes or interacting with nucleic acids. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interfere with cellular processes by forming covalent bonds with biomolecules .
Comparison with Similar Compounds
2-Bromo-5-(propan-2-yloxymethyl)furan: Similar structure but with the bromine atom at a different position on the furan ring.
2-Chloro-4-(propan-2-yloxymethyl)furan: Chlorine atom instead of bromine, which may result in different reactivity and biological activity.
4-(Propan-2-yloxymethyl)furan: Lacks the halogen substituent, which affects its chemical properties and reactivity.
Uniqueness: 2-Bromo-4-(propan-2-yloxymethyl)furan is unique due to the presence of both a bromine atom and a propan-2-yloxymethyl group on the furan ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H11BrO2 |
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Molecular Weight |
219.08 g/mol |
IUPAC Name |
2-bromo-4-(propan-2-yloxymethyl)furan |
InChI |
InChI=1S/C8H11BrO2/c1-6(2)10-4-7-3-8(9)11-5-7/h3,5-6H,4H2,1-2H3 |
InChI Key |
MWQVCDAHVMWXTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC1=COC(=C1)Br |
Origin of Product |
United States |
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